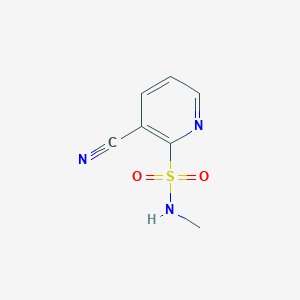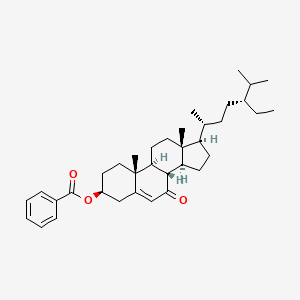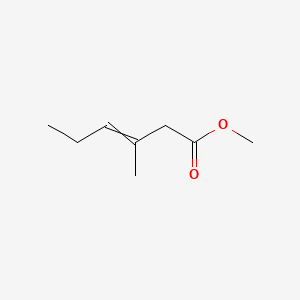
Agn-PC-0jsuoh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0jsuoh is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jsuoh typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO₃) using a reducing agent such as hydrogen peroxide (H₂O₂) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP) . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. Additionally, green synthesis methods using plant extracts as reducing agents have been explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0jsuoh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Carried out in acidic or basic media with oxidizing agents.
Reduction: Conducted in the presence of reducing agents under controlled temperature and pressure.
Substitution: Performed using halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag₂O) or other oxidized derivatives, while reduction reactions can produce metallic silver (Ag) or reduced organic compounds.
Aplicaciones Científicas De Investigación
Agn-PC-0jsuoh has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Mecanismo De Acción
The mechanism of action of Agn-PC-0jsuoh involves several molecular targets and pathways:
Antimicrobial Activity: The compound releases silver ions (Ag⁺) that interact with bacterial cell membranes, causing disruption and cell death.
Catalytic Activity: Acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Therapeutic Effects: In medical applications, the compound interacts with biological molecules to promote healing and reduce inflammation.
Comparación Con Compuestos Similares
Agn-PC-0jsuoh can be compared with other similar compounds, such as:
Silver Nanoparticles (AgNPs): Both compounds exhibit antimicrobial properties, but this compound may offer enhanced stability and reactivity.
Copper Nanoparticles (CuNPs): While CuNPs also have antimicrobial properties, they are more prone to oxidation compared to this compound.
Gold Nanoparticles (AuNPs): AuNPs are known for their biocompatibility and use in medical applications, but this compound may provide better catalytic activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Número CAS |
50652-84-1 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
methyl 3-methylhex-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h5H,4,6H2,1-3H3 |
Clave InChI |
XQNORLNSMPRAMB-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


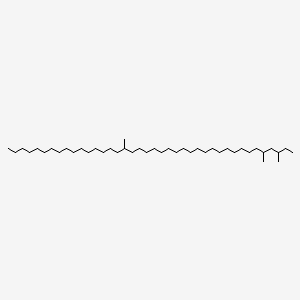
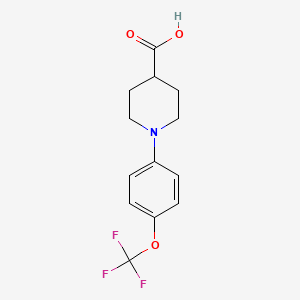
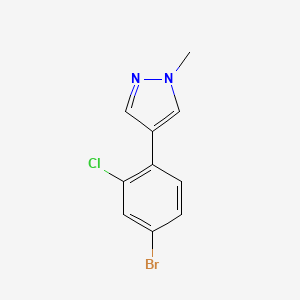

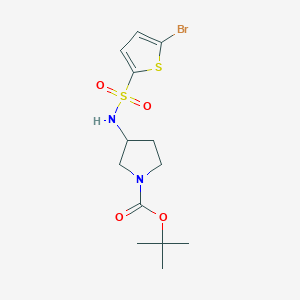


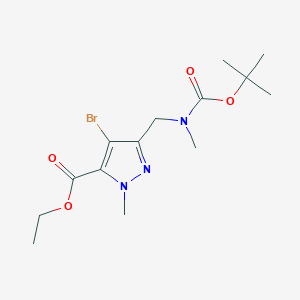
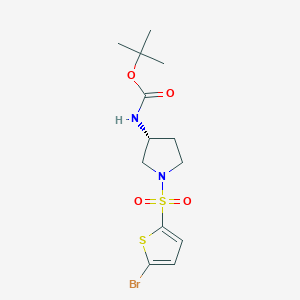
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
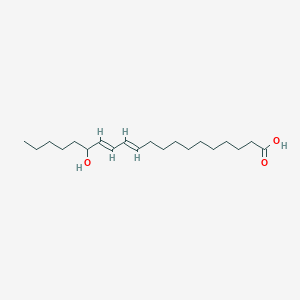
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)
